3-(3-Methoxyphenyl)prop-2-yn-1-ol
Overview
Description
“3-(3-Methoxyphenyl)prop-2-yn-1-ol” is an organic compound with the molecular formula C10H10O2 . It has a molecular weight of 162.19 and is typically stored at room temperature . The compound is an oil in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(3-methoxyphenyl)-2-propyn-1-ol . The InChI code is 1S/C10H10O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8,11H,7H2,1H3 .It is an oil in its physical form and is stored at room temperature . The compound has a density of 1.1±0.1 g/cm3 .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : A six-step synthesis of related compounds from prop-2-yn-1-ol, proceeding via 3-(4-methoxyphenyl)prop-1-yne, has been described, showcasing the compound's utility in complex organic syntheses (Ameer et al., 1988).
- Intermediate in Organic Chemistry : Propynol, a related compound, serves as an important intermediate in the field of medicine and materials, highlighting the potential role of 3-(3-Methoxyphenyl)prop-2-yn-1-ol in similar applications (宋阳君 et al., 2017).
- Photochromic Properties : Methoxy-substituted compounds like this compound have been synthesized and studied for their photochromic properties, indicating potential applications in materials science (Heron et al., 2004).
Applications in Material Science
- Electrophilic Substitution : The compound has been involved in reactions yielding allenylidene and alkenylcarbyne complexes, suggesting its use in advanced material synthesis (Bustelo et al., 2007).
- Crystallography : Its derivatives have been crystallized and analyzed, contributing to our understanding of molecular structures and interactions, crucial in the design of new materials (Archana et al., 2022).
Theoretical Studies and Modeling
- Density Functional Theory (DFT) : DFT calculations have been performed on related compounds, aiding in the prediction and understanding of its electronic structure and properties, vital for drug design and material science applications (Öner et al., 2016).
Nonlinear Optical Properties
- Nonlinear Optical Studies : Investigations into the nonlinear optical properties of related chalcone derivatives suggest potential applications in photonics and laser technology (Mathew et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-(3-methoxyphenyl)prop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8,11H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDGRPDGRFOQJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27913-19-5 | |
Record name | 3-(3-methoxyphenyl)prop-2-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(3-Methoxyphenyl)-2-propyn-1-ol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD5SW5KTK3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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